MAM2201 N-(2-fluoropentyl) isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

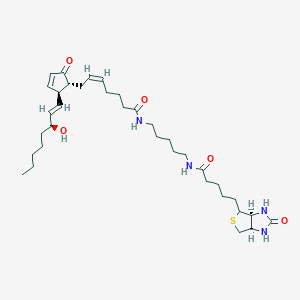

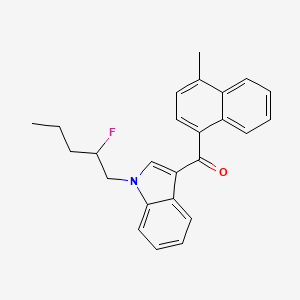

MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201, a compound which displays high affinities for both CB receptors. MAM2201 N-(2-fluoropentyl) isomer differs from MAM2201 by having fluorine at the 2 position rather than the 5 position of the alkyl chain. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.

Aplicaciones Científicas De Investigación

Identification and Analysis Techniques

Differentiation of Structural Isomers : Techniques such as gas chromatography-mass spectrometry, infrared detection spectroscopy, and nuclear magnetic resonance spectroscopy are used to separate and identify the fluoropentyl positional isomers of fluoro-PB-22, a compound structurally similar to MAM2201 N-(2-fluoropentyl) isomer. This research assists forensic laboratories in identifying specific isomers in seized materials (Tang et al., 2017).

Analytical Confirmation of Intoxication : MAM2201 has been detected and quantified in human plasma samples using liquid chromatography-tandem mass spectrometry, providing crucial data for medical and legal investigations of intoxication cases (Derungs et al., 2012).

Gas Chromatography and Infrared Spectroscopy : These methods are effective in analyzing and distinguishing regioisomeric cannabinoids related to MAM2201, which are structurally similar to other synthetic cannabinoids. This technique is essential for accurate identification in forensic science (Deruiter et al., 2018).

Isomerization and Chemical Properties

Isomerism and Temperature Effects : The role of temperature in Z to E isomerization of certain fluoro-compounds, including those structurally related to MAM2201, has been studied to understand their chemical behavior and stability under different conditions (Dey & Chopra, 2015).

Influence on Intramolecular Bonding : The presence of fluorine atoms in compounds similar to MAM2201 affects intramolecular hydrogen bonding, isomerization, and rotation of methyl groups. Such studies are crucial for understanding the chemical properties and reactivities of these substances (Vries & Muyskens, 2016).

Forensic and Legal Relevance

Legal Classification and Control : Certain substances structurally akin to MAM2201, like 5-fluoro-PB-22, have been placed into Schedule I of the Controlled Substances Act, highlighting the legal and regulatory importance of accurately identifying and classifying these compounds (Federal Register, 2016).

Structure Elucidation of Designer Drugs : Detailed structure elucidation of designer drugs, including those similar to MAM2201, is crucial for forensic analysis. Techniques like NMR and MS are employed for accurate identification, which is vital for both legal and health-related assessments (Girreser et al., 2016).

Propiedades

Nombre del producto |

MAM2201 N-(2-fluoropentyl) isomer |

|---|---|

Fórmula molecular |

C25H24FNO |

Peso molecular |

373.5 |

Nombre IUPAC |

[1-(2-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |

InChI |

InChI=1S/C25H24FNO/c1-3-8-18(26)15-27-16-23(21-11-6-7-12-24(21)27)25(28)22-14-13-17(2)19-9-4-5-10-20(19)22/h4-7,9-14,16,18H,3,8,15H2,1-2H3 |

Clave InChI |

GKGOOBXNSBWSAR-UHFFFAOYSA-N |

SMILES |

CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |

Apariencia |

Assay:≥95%A solution in acetonitrile |

Sinónimos |

(1-(2-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1yl)methanone; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.